[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol
CAS No.: 1249379-48-3
Cat. No.: VC4304046
Molecular Formula: C7H11N3O
Molecular Weight: 153.185
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249379-48-3 |
|---|---|
| Molecular Formula | C7H11N3O |
| Molecular Weight | 153.185 |
| IUPAC Name | [1-(cyclopropylmethyl)triazol-4-yl]methanol |
| Standard InChI | InChI=1S/C7H11N3O/c11-5-7-4-10(9-8-7)3-6-1-2-6/h4,6,11H,1-3,5H2 |
| Standard InChI Key | HNXRQMMTOQVNIW-UHFFFAOYSA-N |
| SMILES | C1CC1CN2C=C(N=N2)CO |
Introduction
The compound “[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol” belongs to the class of 1,2,3-triazoles, a group of heterocyclic compounds widely recognized for their applications in medicinal chemistry, agrochemicals, and material sciences. This specific compound features a cyclopropylmethyl moiety attached to the triazole ring, with a methanol group functionalized at the fourth position. Its unique structure makes it a candidate for various biological and chemical applications.
Synthesis
Although specific synthetic pathways for this compound are not directly available in the provided results, general synthetic strategies for similar 1,2,3-triazoles involve click chemistry. This method typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For “[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol,” the synthesis could proceed as follows:
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Starting Materials:
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Cyclopropylmethyl azide
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Propargyl alcohol
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Reaction Conditions:
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Copper(I) catalyst (e.g., CuSO₄ + sodium ascorbate)
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Solvent: Water/tert-butanol mixture
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Temperature: Room temperature or mild heating
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Mechanism:
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Formation of a 1,4-disubstituted triazole via azide-alkyne cycloaddition.
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Functionalization of the alcohol group at the fourth position.
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This method is efficient and yields high-purity products.
Medicinal Chemistry
Triazoles are known for their pharmacological properties such as:
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Antifungal activity (e.g., fluconazole derivatives)
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Antibacterial and antiviral properties
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Potential enzyme inhibition
The hydroxymethyl group in “[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methanol” could enhance solubility and facilitate binding interactions with biological targets.
Agrochemicals
The structural features of this compound suggest potential use as a precursor or active ingredient in pesticides or herbicides due to its stability and reactivity.
Material Science
Functionalized triazoles are used in polymer chemistry and as ligands in coordination complexes.
Analytical Data
| Technique | Expected Observations |
|---|---|
| NMR Spectroscopy | Proton signals from cyclopropane (δ ~0.5–0.9 ppm), methylene (δ ~3–4 ppm), and hydroxymethyl protons (δ ~4–5 ppm). |
| Mass Spectrometry | Molecular ion peak at m/z = 152 confirming molecular weight. |
| IR Spectroscopy | Characteristic O-H stretch (~3200–3500 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹). |
Safety and Handling
While no specific safety data is available for this compound, general precautions for handling triazoles include:
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Use of gloves and protective eyewear.
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Avoidance of inhalation or ingestion.
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Storage in a cool, dry place away from oxidizing agents.
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